![molecular formula C11H6F3NO2 B2584996 8-(Trifluoromethyl)quinoline-4-carboxylic acid CAS No. 31009-01-5](/img/structure/B2584996.png)
8-(Trifluoromethyl)quinoline-4-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)quinoline-4-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a member of quinolines .
Synthesis Analysis
A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases. The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)quinoline-4-carboxylic acid is based on the spectro-analytical data . The InChI code for this compound is1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17)
. Chemical Reactions Analysis
The corrosion behavior of mild steel in the presence of 4-chloro,8-(trifluoromethyl)quinoline was experimentally investigated. The results suggested that it is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .Physical And Chemical Properties Analysis
8-(Trifluoromethyl)quinoline-4-carboxylic acid has a molecular weight of 241.17 . It is a powder with a melting point of 210-215°C . It is stored at room temperature .Scientific Research Applications
- Alkaline Phosphatase Inhibitors : Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play crucial roles in various biological processes, and inhibiting them can have therapeutic implications.
- Drug Scaffold : Quinolines serve as essential scaffolds for drug discovery. Researchers explore modifications around the quinoline core to develop novel pharmaceutical agents .
- Green Synthesis : Quinolines are important compounds due to their versatile applications in synthetic organic chemistry. Recent advances focus on greener and more sustainable synthesis methods, such as microwave-assisted reactions, solvent-free conditions, and photocatalytic synthesis .
- Diverse Reactions : Quinoline-4-carboxylic acid participates in coupling reactions and serves as a building block for various organic transformations .
Medicinal Chemistry and Drug Development
Synthetic Organic Chemistry
Photocatalysis and UV Radiation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(trifluoromethyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHYUOVNZKMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline-4-carboxylic acid |
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